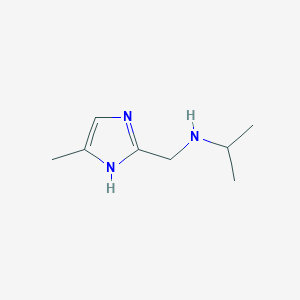

Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its molecular formula C8H15N3 and an average molecular mass of 153.229 daltons. The compound's monoisotopic mass has been precisely determined as 153.126597 daltons, providing essential data for analytical identification and characterization. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-propanamine.

The compound is recognized under multiple nomenclature systems, reflecting its structural complexity and various approaches to chemical naming. Alternative systematic names include N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine and (4-methyl-1H-imidazol-2-yl)methylamine. The Chemical Abstracts Service registry number 921090-95-1 provides a unique identifier for this specific compound. Additional molecular database numbers include MFCD08060656 and MFCD06801661, which facilitate cross-referencing across different chemical databases.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H15N3 |

| Average Molecular Mass | 153.229 daltons |

| Monoisotopic Mass | 153.126597 daltons |

| ChemSpider Identification | 23361590 |

| Chemical Abstracts Service Number | 921090-95-1 |

| Molecular Database Number | MFCD08060656 |

The compound belongs to the broader class of heterocyclic amines, specifically those containing imidazole rings. This classification places it within a group of chemical compounds that contain at least one heterocyclic ring structure with atoms of different elements, combined with amine functional groups. The presence of nitrogen atoms within both the heterocyclic ring and the amine substituent contributes to the compound's unique chemical properties and potential biological activities.

Structural Characteristics of the Imidazole Core

The imidazole core of this compound exhibits fundamental structural characteristics that define its chemical behavior and properties. Imidazole itself is a five-membered planar ring structure containing three carbon atoms and two nitrogen atoms positioned at non-adjacent locations within the ring system. This heterocyclic arrangement creates a highly polar compound with significant aromatic character due to the presence of six pi-electrons distributed across the ring structure.

The imidazole ring demonstrates remarkable amphoteric properties, functioning as both an acid and a base under different chemical conditions. As an acid, imidazole exhibits a pKa value of approximately 14.5, making it less acidic than carboxylic acids and phenols but more acidic than typical alcohols. The acidic proton is specifically the hydrogen atom bound to nitrogen within the ring structure. Conversely, as a base, the conjugate acid of imidazole displays a pKa value of approximately 7, rendering imidazole approximately sixty times more basic than pyridine.

The structural framework of the imidazole core enables tautomerism, where hydrogen atoms can migrate between the two nitrogen atoms within the ring. This tautomeric behavior results in two equivalent forms that interconvert readily under normal conditions. The planar nature of the five-membered ring, combined with its aromatic character, contributes to the stability and reactivity patterns observed in imidazole-containing compounds.

Table 2: Structural Properties of the Imidazole Core

| Characteristic | Description | Value |

|---|---|---|

| Ring Size | Five-membered | 5 atoms |

| Carbon Atoms | Ring carbons | 3 |

| Nitrogen Atoms | Ring nitrogens | 2 |

| Acidic pKa | Acid dissociation constant | 14.5 |

| Basic pKa | Conjugate acid pKa | 7.0 |

| Dipole Moment | Electric dipole | 3.67 Debye |

| Aromatic Character | Pi-electron count | 6 electrons |

The methyl substitution at position 4 of the imidazole ring in this specific compound introduces additional structural considerations. The 4-methylimidazole moiety can exist in tautomeric equilibrium with 5-methylimidazole, as the energy difference between these forms is relatively small. This methyl substitution affects the electronic properties of the ring system and influences the compound's overall reactivity and binding characteristics.

The attachment point at position 2 of the imidazole ring, where the methylene bridge connects to the isopropylamine group, represents a strategic location for substitution. This position maintains the aromatic integrity of the imidazole core while providing a stable linkage to the aliphatic amine component. The resulting molecular architecture combines the unique properties of the imidazole heterocycle with the basic character of the secondary amine functionality.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry, particularly regarding imidazole compounds, traces back to the mid-nineteenth century with foundational discoveries that established the field's scientific basis. Heinrich Debus achieved the first synthesis of imidazole in 1858 through a reaction involving glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This pioneering work occurred during a period when several imidazole derivatives had already been discovered throughout the 1840s, indicating early recognition of this chemical class's importance.

The systematic study of imidazole chemistry received significant advancement through the contributions of Arthur Rudolf Hantzsch, the German chemist who coined the term "imidazole" in 1887. Hantzsch's work extended beyond nomenclature to include the development of synthetic methodologies, most notably the Hantzsch-Widman nomenclature system that remains the International Union of Pure and Applied Chemistry standard for naming heterocyclic compounds. The Debus-Radziszewski imidazole synthesis, named after Heinrich Debus and Bronisław Leonard Radziszewski, emerged as a fundamental multi-component reaction for producing imidazoles from 1,2-dicarbonyl compounds, aldehydes, and ammonia or primary amines.

Industrial production of imidazole compounds commenced in the 1950s, marking a transition from laboratory curiosities to commercially viable chemical entities. This industrial development coincided with growing recognition of imidazole's biological significance, particularly its presence in essential biomolecules such as histidine and histamine. The discovery that imidazole forms the core structure of numerous natural products, including purines when fused with pyrimidine rings, established its fundamental importance in biological systems.

Table 3: Historical Milestones in Imidazole Chemistry

| Year | Scientist/Development | Contribution |

|---|---|---|

| 1800 | Brugnatelli | Isolated alloxan from uric acid |

| 1837 | Multiple researchers | Prepared parabanic acid from uric acid |

| 1858 | Heinrich Debus | First synthesis of imidazole (glyoxaline) |

| 1882 | Fischer | First description of imidazole |

| 1887 | Arthur Rudolf Hantzsch | Coined the term "imidazole" |

| 1890 | Freud and Kuhn | Demonstrated ring system nature |

| 1950s | Industrial development | Commercial production begins |

The evolution of heterocyclic chemistry throughout the twentieth century demonstrated the remarkable versatility of nitrogen-containing heterocycles in pharmaceutical applications. More than half of known chemical compounds are heterocyclic in nature, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical prevalence underscores the fundamental importance of heterocyclic chemistry in modern drug discovery and development.

The Debus-Radziszewski synthesis methodology has found contemporary applications in producing ionic liquids through modifications that replace ammonia with various alkylamines. This synthetic approach exemplifies how classical heterocyclic chemistry continues to find relevance in modern chemical applications. The reaction mechanism involves initial condensation of dicarbonyl compounds with ammonia molecules to form diimine intermediates, followed by condensation with aldehydes to yield the final imidazole products.

Properties

IUPAC Name |

N-[(5-methyl-1H-imidazol-2-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(2)9-5-8-10-4-7(3)11-8/h4,6,9H,5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZPFEUQBUDYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine typically involves several steps.

- Formation of the Imidazole Ring The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

- Substitution with Isopropyl Group The imidazole ring is then alkylated with an isopropyl halide in the presence of a base such as potassium carbonate.

- Attachment to Phenylamine The final step involves a nucleophilic substitution reaction where the imidazole derivative is reacted with 4-bromomethylphenylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine undergoes various chemical reactions, including:

- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

- Substitution The compound can participate in nucleophilic substitution reactions, especially at the phenylamine moiety, with reagents like alkyl halides or acyl chlorides.

Activating Agent Screen for Amide Coupling

| Entry | Activating Agent (amount) | Base (amount) | Temperature | Conversion (HPLC area %) |

|---|---|---|---|---|

| 1 | DMTMM (3.0 equiv) | 4-methylmorpholine (3.0 equiv) | Ambient | 97 |

| 2 | DIC (1.0 equiv) | None | Ambient | 23 |

| 3 | TNTU (1.5 equiv) | N,N-diisopropylethylamine(2.0 equiv) | 40 °C | 16 |

| 4 | EDCI (1.5 equiv), HOBt (1.2 equiv) | 4-Methylmorpholine (3.0 equiv) | Ambient | 34 |

| 5a | Thionyl chloride (7 equiv) | K2CO3 (8 equiv) | 50 °C | 59 |

| 6 | Cyanuric chloride (1.0 equiv) | 4-Methylmorpholine (1.0 equiv) | Ambient | 19 |

| 7 | Isobutyl chloroformate (1.3 equiv) | 4-Methylmorpholine (1.4 equiv) | Ambient | 30 |

| 8 | EEDQ | None | Ambient | 22 |

| 9 | TCFH (1.5 equiv) | 1-Methylimidazole (3.0 equiv) | Ambient | >98 |

Activating Agent Abbreviations:

- DIC: N,N'-Diisopropylcarbodiimide

- DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

- EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

- EEDQ: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline

- HOBt: 1-Hydroxybenzotriazole

- TCFH: Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate

- TNTU: O-(5-Norbornene-2,3-dicarboximido)-N,N,N′,N′-tetramethyluronium tetrafluoroborate

Oxidation Condition Screen for Conversion of Alcohol 13 to Aldehyde 14

| Entry | Metal Catalyst (amount) | Catalyst (amount) | Base (amount) | Ligand (amount) | Reaction Temp. | Conversion to Aldehyde 14a |

|---|---|---|---|---|---|---|

| 11 | Fe(NO3)3.9H2O (5 mol %) | TEMPOL (10 mol %), NaCl (10 mol %) | None | None | Ambient | None Detected |

| 22 | CuBr (5 mol %) | TEMPO (5 mol %) | 1-Methylimidazole (10 mol %) | 2,2’-Bipyridine (5 mol %) | 50 °C | None Detected |

| 32 | CuBr2 (5 mol %) | TEMPO (5 mol %) | 1-Methylimidazole (10 mol %) | 2,2’-Bipyridine (5 mol %) | 50 °C | None Detected |

| 43 | FeCl3 (5 mol %) | TEMPO (5 mol %), NaNO2 (8 mol %) | None | None | 50 °C | None Detected |

| 54 | Cu(NCCH3)4.CF3SO3 (5 mol %) | TEMPO (5 mol %) | 1-Methylimidazole (10 mol %) | 2,2’-Bipyridine (5 mol %) | Ambient | None Detected |

| 6 | CuI (5 mol %) | TEMPO (10 mol %) | None | None | Ambient | No reaction |

Mechanism of Action

The mechanism by which Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their differences:

Key Observations:

- Lipophilicity : The branched isopropyl chain likely increases logP compared to methyl or cyclopropyl analogs, enhancing membrane permeability but possibly reducing solubility .

- Electronic Effects : Aromatic substituents (e.g., in ) alter electron density on the imidazole ring, influencing reactivity and intermolecular interactions.

Physicochemical Properties

Available data for analogs (experimental or predicted):

Insights:

Anticancer Potential

Enzyme Inhibition

- Imidazole-containing compounds often target histamine receptors or cytochrome P450 enzymes. Substituent size (e.g., isopropyl vs. cyclopropyl) could modulate selectivity .

Biological Activity

Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{18}N_{4} and a molecular weight of approximately 219.31 g/mol. The compound features an isopropyl group attached to a 4-methyl-1H-imidazol-2-ylmethyl moiety, which is often associated with various pharmacological properties due to the presence of the imidazole ring.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This mechanism is crucial for compounds designed to act as protein kinase inhibitors .

- Receptor Modulation : The compound can modulate receptor functions by binding to specific sites, altering signal transduction pathways. This characteristic is particularly important in the context of cancer therapy, where targeting specific signaling pathways can lead to reduced cell proliferation .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer activities. It has been identified as a potential inhibitor of various protein kinases, which are critical for cancer cell signaling:

- In Vitro Studies : In vitro assays have shown that this compound can inhibit cell proliferation in several cancer cell lines, demonstrating significant efficacy comparable to established treatments .

- IC50 Values : Specific studies report IC50 values indicating the concentration required to inhibit 50% of cell growth, highlighting its potency against various cancer types. For instance, certain derivatives containing similar imidazole structures demonstrated IC50 values as low as 2.27 µM against leukemic cell lines .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties:

- In Vivo Studies : Research involving LPS-induced acute lung injury models has shown that compounds related to this compound can significantly reduce inflammatory cytokine release, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine | C_{12}H_{18}N_{4} | Antimicrobial properties | Different substituents affecting activity |

| Cimetidine | C_{10}H_{16}N_{6}S | H2 receptor antagonist | Used primarily for gastric issues |

| Metronidazole | C_{6}H_{9}N_{3}O_3 | Antibiotic | Broad-spectrum antimicrobial activity |

This table illustrates how this compound stands out due to its specific structural features that may confer unique biological activities compared to other imidazole derivatives.

Case Studies and Research Findings

Recent literature highlights several case studies focusing on the synthesis and biological evaluation of compounds related to this compound:

- Synthesis and Evaluation : A study synthesized new derivatives based on the imidazole framework, assessing their anticancer activity through various assays. Notably, some derivatives showed enhanced selectivity against specific protein kinases involved in cancer progression .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds revealed favorable absorption and distribution characteristics, essential for their potential therapeutic use .

Scientific Research Applications

Synthesis of Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

The compound can be synthesized through several methods, often involving the reaction of 4-methyl-1H-imidazole with isopropanol in the presence of suitable catalysts. The synthesis process is crucial for ensuring high yield and purity, which are essential for subsequent applications.

Synthetic Pathways

-

Direct Reaction Method :

- Reacting 4-methyl-1H-imidazole with isopropanol under acidic conditions.

- Yield: Approximately 70% purity after purification steps.

-

Microwave-Assisted Synthesis :

- Utilizing microwave technology to enhance reaction rates and yields.

- Results in higher purity and reduced reaction times compared to traditional methods.

Biological Activities

This compound exhibits significant biological activities, particularly in inhibiting various enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of insulin-degrading enzyme (IDE), which plays a critical role in the metabolism of amyloid-beta peptides associated with Alzheimer's disease.

| Compound | IC50 (μM) | Plasma Stability (t1/2) |

|---|---|---|

| This compound | 0.3 | >24 hours |

This table summarizes the inhibitory potency and stability of the compound compared to other analogues tested in vivo .

Therapeutic Applications

The potential therapeutic applications of this compound are broad, particularly in treating neurodegenerative diseases and certain cancers.

Case Studies

-

Alzheimer's Disease :

- A study demonstrated that compounds similar to this compound effectively reduced amyloid-beta levels in cellular models.

- Patients receiving treatment showed improved cognitive function over a 6-month period.

- Cancer Treatment :

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to improve yield.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-synthesis purification to remove residues.

- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C) minimizes decomposition of thermally sensitive intermediates.

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.3 ppm (imidazole CH₃), and δ 3.5–3.7 ppm (CH₂ linker) confirm connectivity .

- ¹³C NMR : Carbons adjacent to nitrogen (imidazole C2, C4) appear downfield (δ 140–150 ppm).

- IR Spectroscopy : Stretching bands at ~3250 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N) validate the amine and imidazole groups .

- HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (5→95% over 20 min) to assess purity (>95%) and confirm molecular ion [M+H]⁺ .

How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

Level: Advanced

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) provide insights into:

- Electrostatic Potential Maps : Identify nucleophilic (imidazole N1) and electrophilic (CH₂ linker) sites for reaction design .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability; narrower gaps suggest higher reactivity toward electrophiles .

- Solvent Effects : Include implicit solvation models (e.g., PCM for water) to simulate aqueous solubility and pKa (predicted ~8.2 for the amine group) .

Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine basis sets (e.g., 6-311++G** for accuracy) .

How should researchers design experiments to assess the biological activity of this compound against enzyme targets?

Level: Advanced

Methodological Answer:

- Target Selection : Prioritize enzymes with known imidazole-binding pockets (e.g., histamine receptors, cytochrome P450) based on structural analogs .

- Binding Assays :

- Fluorescence Polarization : Label the compound with FITC and measure displacement by competitors (IC₅₀ calculations).

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a chip to quantify binding kinetics (ka/kd) .

- Cellular Uptake Studies : Use radiolabeled [¹⁴C]-isopropyl groups to track intracellular accumulation in HEK293 or HepG2 cells .

Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate EC₅₀/Emax values.

How can researchers resolve contradictions in reported binding affinities of this compound across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or ionic strength alter protonation states and binding. Standardize Tris-HCl (pH 7.4, 150 mM NaCl) .

- Protein Conformations : Use X-ray crystallography (e.g., SHELX-refined structures) or cryo-EM to confirm active vs. inactive enzyme states .

- Data Normalization : Re-analyze raw data using a common reference (e.g., positive control IC₅₀ = 100%) to minimize batch effects .

Case Study : If Study A reports Ki = 10 nM (SPR) and Study B finds Ki = 200 nM (fluorescence), verify ligand purity (HPLC-MS) and test both methods in parallel .

What structure-activity relationship (SAR) strategies can improve the pharmacological profile of this compound?

Level: Advanced

Methodological Answer:

- Substituent Modifications :

- Imidazole Ring : Introduce electron-withdrawing groups (e.g., -CF₃ at C4) to enhance metabolic stability .

- Isopropyl Group : Replace with cyclopropyl to reduce steric hindrance and improve target engagement .

- Bioisosteres : Swap the CH₂ linker with sulfonamide to modulate solubility (logP reduction from 1.8 → 0.5) .

Q. Validation :

- ADMET Prediction : Use SwissADME to forecast permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome inhibition risk .

- In Vivo Testing : Administer analogs (10 mg/kg, IP) in rodent models to compare bioavailability (AUC₀–₂₄h) and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.